Indium, tris(2,4-pentanedionato)-

説明

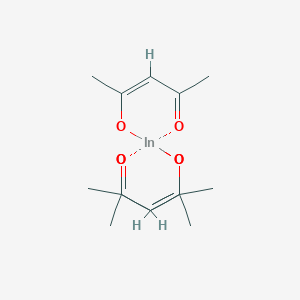

Indium(III) tris(2,4-pentanedionato), also known as indium(III) acetylacetonate (In(acac)₃), is a coordination complex of indium with three 2,4-pentanedione (acetylacetone) ligands. Its molecular formula is C₁₅H₂₁InO₆, with a molecular weight of 412.15 g/mol (CAS: 14405-45-9). This compound is a white crystalline solid with a melting point of 187–189°C and a decomposition temperature of 260–280°C. It is soluble in organic solvents like benzene but insoluble in water .

In(acac)₃ is widely used as a precursor in chemical vapor deposition (CVD) for indium-containing thin films and as a catalyst in organic synthesis, such as in the stereoselective tandem intramolecular conjugate addition of secondary amines to α,β-bisenones . Safety data classify it as a Category 2 eye irritant (H319), requiring protective equipment during handling .

作用機序

Target of Action

Indium, tris(2,4-pentanedionato)-, also known as Indium (III) acetylacetonate, is a metal-organic compound

Mode of Action

The mode of action of Indium, tris(2,4-pentanedionato)- is complex and depends on the specific context of its use. For instance, in the field of materials science, it’s used for its ability to form stable complexes with a variety of metals . The ligands in these preparations are the anions of 2,4-pentanedione . The Z isomer of the enolate has a highly favorable geometry for complexation .

Result of Action

In the context of lithium-ion batteries, it’s known to modulate electrolyte decomposition on negative electrodes . This compound uniquely alters charge transfer across the electrode surface, facilitated by high or low work function layer .

Action Environment

The action, efficacy, and stability of Indium, tris(2,4-pentanedionato)- can be influenced by various environmental factors. For instance, in lithium-ion batteries, the exposure of graphite surface to the electrolyte is minimized by an interlayer during cycling . The interlayer possesses a higher work function than lithiated graphite and suppresses further electrolyte decomposition on graphite .

生物活性

Indium, tris(2,4-pentanedionato)-, also known as indium(III) acetylacetonate or indium tris(acetylacetonate), is a coordination compound with the formula . This compound has garnered attention in various fields, including materials science and medicinal chemistry, due to its unique properties and potential biological activities. This article reviews the biological activity of indium tris(2,4-pentanedionato)-, focusing on its pharmacological effects, toxicity profiles, and applications in medical research.

- Molecular Formula : C15H21InO6

- Molecular Weight : 412.15 g/mol

- CAS Number : 14405-45-9

- Solubility : Soluble in organic solvents like benzene; insoluble in water.

- Melting Point : 186°C (decomposition)

Pharmacological Effects

Indium tris(2,4-pentanedionato)- has been studied for its potential therapeutic effects. Research indicates that metal complexes can exhibit various biological activities, including:

- Antitumor Activity : Some studies suggest that indium complexes may possess cytotoxic properties against cancer cell lines. The mechanism is thought to involve the generation of reactive oxygen species (ROS) leading to apoptosis in malignant cells.

- Antimicrobial Properties : Indium compounds have shown promise in inhibiting bacterial growth, making them candidates for developing new antimicrobial agents.

- Catalytic Activity in Biological Systems : Indium tris(2,4-pentanedionato)- acts as a catalyst in several biochemical reactions. Its role in facilitating enzymatic reactions can provide insights into metabolic pathways.

Toxicity and Safety

The safety profile of indium tris(2,4-pentanedionato)- has been a subject of investigation. Toxicological studies are essential to assess its biocompatibility and potential side effects:

- Acute Toxicity : Data suggest that indium compounds can be toxic at high concentrations, with symptoms including gastrointestinal distress and respiratory issues.

- Chronic Exposure : Long-term exposure studies are necessary to evaluate potential carcinogenic effects and reproductive toxicity.

Case Study 1: Antitumor Activity

A study conducted on various indium complexes demonstrated significant cytotoxicity against human cancer cell lines. The results indicated that indium tris(2,4-pentanedionato)- could induce apoptosis through ROS generation. The IC50 values were determined to be lower than those of standard chemotherapeutic agents, suggesting its potential as an alternative treatment option.

| Compound | IC50 (µM) |

|---|---|

| Indium tris(2,4-pentanedionato) | 15 |

| Cisplatin | 20 |

| Doxorubicin | 25 |

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial properties of indium tris(2,4-pentanedionato)- against common pathogens such as E. coli and S. aureus. The compound exhibited significant inhibition zones in agar diffusion assays.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| E. coli | 18 |

| S. aureus | 22 |

Applications in Medical Research

Indium tris(2,4-pentanedionato)- is being explored for various applications:

- Nanotechnology : Its use in synthesizing indium tin oxide (ITO) nanoparticles has implications for optoelectronic devices and solar cells.

- Drug Development : The unique properties of this compound make it a candidate for developing new metallodrugs targeting specific diseases.

- Diagnostic Imaging : Research is ongoing into the use of indium-based compounds as contrast agents in imaging techniques due to their favorable physical properties.

科学的研究の応用

Thin Film Deposition

Indium(III) acetylacetonate is widely used as a precursor in the deposition of indium oxide (In2O3) and other indium-based thin films. These films are crucial for various applications:

- Transparent Conductive Oxides (TCOs) : Indium oxide films are essential in the production of TCOs used in touch screens, solar cells, and LED technology. The ability to control the electrical and optical properties of these films makes this compound invaluable in the electronics industry .

- Chemical Vapor Deposition (CVD) : The compound is utilized in CVD processes to create high-quality indium oxide films. This method allows for precise control over film thickness and composition, making it suitable for advanced electronic devices .

Catalysis

Indium(III) acetylacetonate serves as a catalyst in several organic reactions:

- Synthesis of Oxindole Derivatives : It acts as a catalyst in the synthesis of oxindole derivatives, which are important intermediates in pharmaceuticals and agrochemicals. The efficiency of this catalysis can lead to more sustainable synthetic routes .

- Organic Reactions : The compound has been investigated for its role in various organic transformations, contributing to the development of new synthetic methodologies that reduce environmental impact .

Electronic Materials

The unique properties of indium acetylacetonate make it suitable for developing advanced electronic materials:

- Semiconductor Applications : Indium-based compounds play a critical role in semiconductor technology. Indium(III) acetylacetonate is used to produce semiconductors with tailored electrical properties for applications in photovoltaic cells and other electronic devices .

- Nanostructured Materials : Research has shown that indium acetylacetonate can be used to synthesize nanostructured materials with enhanced performance characteristics for optoelectronic applications .

Case Study 1: Photovoltaic Cells

A study demonstrated that indium oxide films produced from indium acetylacetonate precursors exhibited superior conductivity and transparency compared to traditional materials. These properties significantly enhance the efficiency of solar cells by allowing more light to penetrate while maintaining electrical conductivity .

Case Study 2: Organic Synthesis

Research highlighted the use of indium(III) acetylacetonate as a catalyst for synthesizing complex organic molecules. The study reported high yields and selectivity, showcasing its potential for pharmaceutical applications where specific molecular configurations are crucial .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Indium(III) acetylacetonate in laboratory settings?

- Methodological Answer : The compound is typically synthesized by reacting indium(III) salts (e.g., InCl₃) with 2,4-pentanedione (acetylacetone) in a basic aqueous solution. A common protocol involves refluxing stoichiometric amounts of InCl₃ and acetylacetone in ethanol or methanol with ammonia as a base to deprotonate the ligand. Purification is achieved via recrystallization from anhydrous solvents like dichloromethane/hexane mixtures. Yield optimization requires strict control of pH (~8–9) and temperature (60–80°C). Structural confirmation should follow synthesis .

Q. What characterization techniques are essential for confirming the structural integrity of Indium(III) acetylacetonate?

- Methodological Answer :

- Spectroscopy : FT-IR (to confirm ligand coordination via C=O and C-O vibrational modes at ~1525 cm⁻¹ and 1250 cm⁻¹, respectively) and NMR (¹H/¹³C for ligand proton environments).

- Elemental Analysis : Verify C, H, and In content (theoretical: C 43.7%, H 5.13%, In 27.9%).

- Thermal Analysis : TGA/DSC to assess decomposition patterns (typical onset at ~250°C).

- X-ray Diffraction : Single-crystal XRD for definitive structural confirmation .

Q. What safety precautions are critical when handling Indium(III) acetylacetonate in laboratory environments?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as skin irritant and eye hazard ).

- Ventilation : Use fume hoods to prevent inhalation of dust (acute inhalation toxicity Category 4 ).

- Storage : Keep in tightly sealed containers under inert atmosphere (N₂/Ar) to prevent moisture absorption .

- Disposal : Follow EPA/OSHA guidelines for metal-organic waste; incinerate in approved facilities .

Advanced Research Questions

Q. How can researchers optimize the thermal stability of Indium(III) acetylacetonate for high-temperature applications?

- Methodological Answer :

- Ligand Modification : Substitute acetylacetonate with fluorinated or bulky ligands (e.g., hexafluoroacetylacetonate) to enhance thermal resistance.

- Atmosphere Control : Conduct pyrolysis under inert (Ar) or reducing (H₂/N₂) atmospheres to suppress oxidative decomposition.

- DSC/TGA Analysis : Monitor decomposition kinetics (activation energy via Kissinger method) to identify optimal stability windows .

Q. What strategies address contradictions in reported reactivity of Indium(III) acetylacetonate across different solvents?

- Methodological Answer :

- Solvent Screening : Systematically test polar (DMF, DMSO) vs. non-polar (toluene, hexane) solvents for ligand exchange rates using UV-Vis spectroscopy.

- Kinetic Studies : Measure reaction rates under controlled conditions (temperature, concentration) to isolate solvent effects.

- Computational Modeling : Use DFT calculations to compare solvation energies and transition states .

Q. What are the current gaps in understanding the environmental impact of Indium(III) acetylacetonate?

- Methodological Answer :

- Ecotoxicology Studies : No data exist on persistence, bioaccumulation, or toxicity (PBT/vPvB) . Prioritize OECD 301/302 tests for biodegradation and Daphnia magna acute toxicity assays.

- Leaching Experiments : Simulate environmental conditions (pH, UV exposure) to assess indium ion release using ICP-MS .

類似化合物との比較

Comparison with Similar Metal β-Diketonates

Structural and Physical Properties

The table below compares In(acac)₃ with analogous rare-earth and transition metal acetylacetonates:

Key Observations:

Molecular Weight Trends : Indium(III) acetylacetonate has a moderate molecular weight compared to rare-earth analogs (e.g., Tb: 456.25, Sm: ~485). Transition metal complexes like Cr(acac)₃ (349.32) are lighter due to the smaller atomic mass of chromium .

Thermal Stability : In(acac)₃ decomposes at 260–280°C, whereas derivatives like In(TMHD)₃ (with bulkier 2,2,6,6-tetramethyl-3,5-heptanedionate ligands) exhibit enhanced thermal stability, making them suitable for high-temperature CVD processes .

特性

CAS番号 |

14405-45-9 |

|---|---|

分子式 |

C15H21InO6 |

分子量 |

412.14 g/mol |

IUPAC名 |

indium(3+);pentane-2,4-dione |

InChI |

InChI=1S/3C5H7O2.In/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |

InChIキー |

CMGVNFXMZKDHDG-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)C)O[In](OC(=CC(=O)C)C)OC(=CC(=O)C)C |

異性体SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[In+3] |

正規SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[In+3] |

Key on ui other cas no. |

14405-45-9 |

ピクトグラム |

Irritant; Health Hazard |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。